N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic small molecule characterized by a cyclopenta[b]thiophene core substituted with a methylcarbamoyl group and a 2,3-dihydrobenzo[1,4]dioxine carboxamide moiety. The compound’s structure combines a bicyclic thiophene system with a fused dioxane ring, conferring unique electronic and steric properties. Key functional groups include:
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-19-17(22)15-11-3-2-4-14(11)25-18(15)20-16(21)10-5-6-12-13(9-10)24-8-7-23-12/h5-6,9H,2-4,7-8H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHODKHKORRHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiophene derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.44 g/mol. The structure features a cyclopenta[b]thiophene moiety that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.44 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that thiophene derivatives can inhibit key enzymes involved in cell proliferation and survival pathways. This compound may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling cascades such as the PI3K/Akt pathway, which is crucial in cancer cell survival.
Anticancer Activity
Several studies have evaluated the anticancer potential of thiophene derivatives, including this compound. For instance:
- Cell Proliferation Assays : In vitro studies using various cancer cell lines demonstrated significant growth inhibition. For example, in assays involving A549 (lung cancer) and MDA-MB-231 (breast cancer) cells, the compound showed IC50 values in the low micromolar range (0.28 - 0.62 µM), indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.415 |
| MDA-MB-231 | 0.279 |
| OVACAR-4 | 0.362 |
| CAKI-1 | 0.69 |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that thiophene derivatives may possess antimicrobial effects against various pathogens. These findings warrant further investigation into their potential as antimicrobial agents.
Case Studies
- Study on Antiproliferative Effects : A study published in Nature highlighted that a related thiophene compound demonstrated broad-spectrum anticancer activity across multiple cell lines with minimal cytotoxicity . This suggests that structural modifications could enhance the therapeutic index of similar compounds.
- Mechanistic Insights : Another study explored the mechanism behind the antiproliferative effects of thiophene derivatives, indicating that compounds targeting tubulin polymerization could effectively induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several cyclopenta[b]thiophene derivatives, differing primarily in substituents and appended heterocycles. Below is a comparative analysis based on available
Structural and Physicochemical Comparison
Notes:
- XLogP3 : The target compound’s estimated logP (~3.5) aligns with benzofuran analogs (e.g., 3.6 in ), suggesting moderate lipophilicity suitable for membrane permeability.
- Hydrogen-Bonding: The dihydrobenzo[1,4]dioxine group increases hydrogen-bond acceptors (5 vs.
- Bioactivity: and list synonyms (e.g., MLS000099000, Y043-6254) implying biological evaluation, though specific activity data are unavailable in the provided sources.
Key Structural Differences and Implications
Substituent Diversity: The thienylsulfonyl-piperidine group in introduces bulkiness and sulfonyl electronegativity, which may affect metabolic stability compared to the target compound’s dioxine system. The benzofuran carboxamide in lacks the dioxine oxygen atoms, reducing polarity and hydrogen-bonding capacity.
Synthetic Accessibility :
- The target compound’s dihydrobenzo[1,4]dioxine moiety may require multi-step synthesis (e.g., cyclization analogous to methods in ), whereas benzofuran derivatives () are synthesized via simpler coupling reactions .
Research Findings and Limitations
- Activity Data: No direct biological data for the target compound are available in the provided evidence.
- Computational Predictions : The target’s higher hydrogen-bond acceptors (5 vs. 4 in ) may improve solubility but reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
